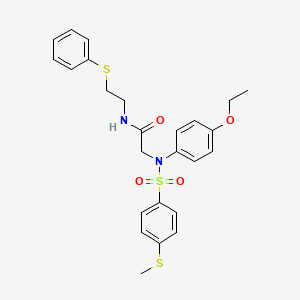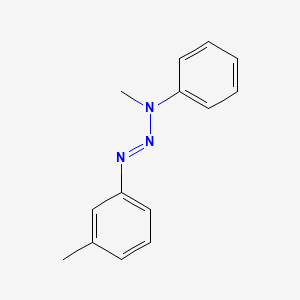![molecular formula C24H35ClN2O2 B5134199 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B5134199.png)
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group attached to a phenoxy moiety, which is further linked to an ethanone group substituted with an ethylpiperazinyl group. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-(1-adamantyl)phenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.
Substitution with Piperazine: The phenoxy intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy or piperazine derivatives.
科学的研究の応用
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity and selectivity. The phenoxy and piperazine moieties contribute to the compound’s overall pharmacophore, facilitating interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
- 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
- 1-(1-adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone
Uniqueness
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone stands out due to its unique combination of adamantyl, phenoxy, and piperazine groups, which confer distinct physicochemical properties and biological activities. Its structural features allow for versatile modifications, making it a valuable compound in various research domains.
特性
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.ClH/c1-2-25-7-9-26(10-8-25)23(27)17-28-22-5-3-21(4-6-22)24-14-18-11-19(15-24)13-20(12-18)16-24;/h3-6,18-20H,2,7-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHSFCEMNSSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)
![4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5134166.png)


![1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5134178.png)

![METHYL 7-CYCLOPROPYL-3-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5134185.png)
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
